BenchChemオンラインストアへようこそ!

2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide

Medicinal Chemistry Drug Design Cereblon Ligand Optimization

CAS 1396858-50-6 is a structurally distinct, non-classical cereblon (CRBN) E3 ligase modulator. Its 4-thiophene substitution on the glutarimide core replaces the classical isoindolinone motif of lenalidomide/pomalidomide, while the N-acetamide-2-methoxyphenyl tail provides a unique synthetic handle for linker conjugation in PROTAC design. The elevated XLogP3 (1.5 vs. ≤0.3 for classical IMiDs) may improve degrader cell permeability. Procure for focused SAR campaigns exploring how thiophene substitution influences ternary complex geometry and neosubstrate recruitment, or as a matched-pair comparator to its N-benzyl congener (CAS 1396768-54-9) to dissect hydrogen-bond acceptor contributions at the terminus. Ideal for diversity-oriented cereblon-focused libraries, offering polarizable sulfur chemistry underrepresented in commercial screening collections. The thiophene ring is amenable to further electrophilic substitution, and the 2-methoxyphenyl group can be demethylated to a phenolic handle, enabling synthetic diversification for phenotypic screening in oncology and inflammation models.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 1396858-50-6
Cat. No. B2492031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide
CAS1396858-50-6
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2C(=O)CC(CC2=O)C3=CC=CS3
InChIInChI=1S/C18H18N2O4S/c1-24-14-6-3-2-5-13(14)19-16(21)11-20-17(22)9-12(10-18(20)23)15-7-4-8-25-15/h2-8,12H,9-11H2,1H3,(H,19,21)
InChIKeyZSHUVLXMOOZSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide (CAS 1396858-50-6): Compound Class & Baseline Identity for Procurement


2-(2,6-Dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide (CAS 1396858-50-6; molecular formula C18H18N2O4S; exact mass 358.0987 g/mol) is a synthetic small molecule built on a glutarimide (piperidine-2,6-dione) core—the pharmacophoric scaffold shared by the clinically approved immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide [1]. The compound differentiates itself from classical IMiDs through two structural features: (i) a thiophen-2-yl substituent at the 4-position of the piperidine-2,6-dione ring, replacing the isoindolinone/oxoisoindoline motif of lenalidomide and pomalidomide, and (ii) an N-acetamide linker terminating in a 2-methoxyphenyl group, which provides a distinct hydrogen-bonding and steric profile relative to the free glutarimide NH of thalidomide [2]. These modifications place the compound within the emerging class of non-classical cereblon (CRBN) E3 ubiquitin ligase modulators explored in patents by Captor Therapeutics, Celgene/Bristol-Myers Squibb, and others for both direct immunomodulation and targeted protein degradation (PROTAC/molecular glue) applications [3].

Why Generic Glutarimide/Cereblon Ligand Substitution Fails for CAS 1396858-50-6


The glutarimide (piperidine-2,6-dione) chemical space is deceptively crowded: hundreds of analogs share the same core but diverge dramatically in cereblon binding kinetics, neosubstrate recruitment profiles, and ternary complex geometries [1]. Thalidomide, lenalidomide, and pomalidomide all bind CRBN via the glutarimide ring, yet their distinct peripheral substituents dictate which downstream proteins (Ikaros/Aiolos, CK1α, GSPT1, or novel neosubstrates) are ubiquitinated and degraded [2]. For CAS 1396858-50-6, the 4-thiophene substitution introduces a sulfur-containing heteroaromatic at a position that is unsubstituted in lenalidomide and pomalidomide, while the N-acetamide-2-methoxyphenyl tail occupies steric and electronic space that is absent in thalidomide [3]. These structural differences—even within the same glutarimide scaffold class—can ablate or invert CRBN binding affinity, alter E3 ligase substrate specificity, and change downstream biological readouts. Consequently, substituting CAS 1396858-50-6 with another in-class glutarimide without confirmatory comparative data risks misleading structure-activity conclusions and wasted procurement spend. The limited publicly available head-to-head quantitative data for this specific compound further underscores the procurement risk of unvalidated substitution; the evidence below compiles what can be substantiated and identifies where data gaps exist.

Quantitative Differentiation Evidence: CAS 1396858-50-6 vs. Closest Glutarimide Analogs


Topological Polar Surface Area (TPSA) Differentiation vs. Thalidomide, Lenalidomide, and Pomalidomide

The computed topological polar surface area (TPSA) of CAS 1396858-50-6 is 104 Ų, which exceeds that of thalidomide (~83.5 Ų) and lenalidomide (~92.5 Ų) and is comparable to pomalidomide (~105 Ų) [1][2]. The elevated TPSA arises from the 2-methoxyphenyl acetamide tail (adding two H-bond acceptors and one donor) combined with the thiophene sulfur atom, distinguishing this compound from thalidomide (which lacks both the N-substituent and the thiophene) and lenalidomide (which carries a 3-amino group but no thiophene or N-acetamide extension) [3]. Higher TPSA generally correlates with reduced passive membrane permeability and blood-brain barrier penetration, which may be advantageous or disadvantageous depending on the target tissue compartment.

Medicinal Chemistry Drug Design Cereblon Ligand Optimization

Lipophilicity (XLogP3) Differentiation vs. Classical IMiD Cereblon Ligands

CAS 1396858-50-6 has a computed XLogP3 of 1.5, which is substantially higher than thalidomide (~0.3), lenalidomide (~-0.7), and pomalidomide (~-0.3) [1][2]. The increased lipophilicity is attributable to the thiophene ring (replacing the more polar phthalimide/isoindolinone of classical IMiDs) and the 2-methoxyphenyl group [3]. In the cereblon ligand field, higher lipophilicity has been associated with altered neosubstrate degradation selectivity and may influence the partitioning of the compound into the CRBN binding pocket's hydrophobic channel [4].

Lipophilicity ADME Cereblon E3 Ligase

Hydrogen Bond Donor Count Differentiation vs. Lenalidomide and Pomalidomide

CAS 1396858-50-6 possesses exactly one hydrogen bond donor (the acetamide NH), compared to two for lenalidomide (primary amine NH2 plus glutarimide NH) and two for pomalidomide (aniline-type NH2 plus glutarimide NH) [1][2]. The primary amine of lenalidomide/pomalidomide is a critical determinant of neosubstrate recruitment specificity; its absence in CAS 1396858-50-6 predicts a fundamentally different CRBN-neosubstrate interface [3]. This single-donor profile also distinguishes the compound from thalidomide (one donor, glutarimide NH), but thalidomide lacks an N-substituent entirely, giving CAS 1396858-50-6 a unique hydrogen-bond presentation vector [4].

Cereblon Binding Hydrogen Bonding SAR

Rotatable Bond Count and Conformational Flexibility vs. N-Benzyl Analog (CAS 1396768-54-9)

CAS 1396858-50-6 has five rotatable bonds (InChI-derived), compared to four for its closest commercially available analog, N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide (CAS 1396768-54-9) [1][2]. The additional rotatable bond in CAS 1396858-50-6 is located in the 2-methoxyphenyl tail (the methoxy C-O bond), which introduces conformational degrees of freedom absent in the benzyl analog [3]. This extra flexibility may influence entropic penalties upon CRBN binding and could allow the methoxy oxygen to engage in intramolecular or solvent-exposed interactions not available to the benzyl congener. Molecular weight differs only by 16 Da (358.41 vs. 342.41), preserving similar ligand efficiency metrics [1][2].

Conformational Analysis Ligand Efficiency Analog Differentiation

Thiophene Heteroaromatic π-System: Differentiation from Phenyl and Isoindolinone-Containing CRBN Ligands

The thiophen-2-yl group at the 4-position of the piperidine-2,6-dione ring of CAS 1396858-50-6 provides a sulfur-containing, electron-rich five-membered heteroaromatic that is structurally distinct from the six-membered phenyl ring of the glutarimide-based cereblon modulator CC-885 and the isoindolinone moiety of lenalidomide/pomalidomide [1]. Thiophene is known in medicinal chemistry to enhance π-π stacking interactions with aromatic protein residues and can engage in unique sulfur-mediated non-covalent interactions (sulfur-π, S–O chalcogen bonding) that are inaccessible to carbocyclic phenyl analogs [2]. This heteroaromatic character creates a differentiable pharmacophore that may alter the binding pose within the CRBN glutarimide-binding pocket or influence neosubstrate protein recruitment geometry [3]. No direct CRBN binding affinity data (IC50, Kd) for CAS 1396858-50-6 was identified in the public domain as of the search date; this evidence dimension therefore remains a class-level inference based on structural precedent from related thiophene-containing CRBN ligands described in patent literature [1].

Cereblon Binding π-Stacking Thiophene Pharmacophore

Publicly Available Biological Activity Data: Limitations and Data Gap Declaration

As of the literature and database survey conducted for this Evidence Guide, no peer-reviewed publication, patent example with quantitative biological data, or curated bioactivity database entry (ChEMBL, BindingDB, PubChem BioAssay) reporting CRBN binding affinity (IC50/Kd), cellular degradation activity (DC50), antiproliferative potency (GI50/IC50), or in vivo pharmacokinetic parameters specifically for CAS 1396858-50-6 was identified [1][2]. This represents a critical data gap relative to well-characterized comparators such as thalidomide (CRBN Kd ~250 nM), lenalidomide (CRBN Kd ~1.5 µM), pomalidomide (CRBN Kd ~3 µM), and CC-220/iberdomide (CRBN Kd ~0.15 nM) [3]. The absence of quantitative biological data means that any procurement decision for CAS 1396858-50-6 must be premised on its structural novelty and computed physicochemical differentiation rather than validated biological performance. Users requiring a cereblon ligand with established biochemical and cellular pharmacology should consider well-characterized alternatives; those exploring novel chemical space for degrader linker attachment or SAR expansion may find the structural features of CAS 1396858-50-6 scientifically compelling but should budget for de novo biological characterization.

Data Transparency Procurement Risk Assay Gap

Recommended Research and Industrial Application Scenarios for CAS 1396858-50-6 Based on Quantitative Differentiation Evidence


Cereblon Ligand Chemical Space Expansion for Targeted Protein Degradation (PROTAC/Bifunctional Degrader) Scaffold Diversification

CAS 1396858-50-6 is best deployed as a non-classical cereblon-binding warhead in PROTAC or molecular glue degrader design when the research objective is to explore how 4-thiophene substitution on the glutarimide core influences ternary complex formation, neosubstrate recruitment, or degradation selectivity relative to the classical isoindolinone-based cereblon ligands (lenalidomide, pomalidomide) [1]. The N-acetamide-2-methoxyphenyl tail provides a synthetic handle for linker conjugation that projects away from the glutarimide CRBN-binding pharmacophore, potentially enabling degrader designs with geometries distinct from those achieved with thalidomide-based PROTACs [2]. The elevated XLogP3 (1.5 vs. -0.7 to 0.3 for classical IMiDs) [3] may confer improved cell permeability for the degrader conjugate, though this advantage must be empirically validated.

Structure-Activity Relationship (SAR) Studies Comparing N-Substituent Effects on Glutarimide Cereblon Engagement

In SAR campaigns investigating how N-substitution of the piperidine-2,6-dione ring alters cereblon binding affinity or neosubstrate degradation profiles, CAS 1396858-50-6 offers a direct comparator to its N-benzyl congener (CAS 1396768-54-9) [1]. The single heavy-atom difference (methoxy oxygen vs. CH2) and one additional rotatable bond in CAS 1396858-50-6 create a focused chemical probe pair for dissecting the contribution of hydrogen-bond acceptor character and conformational flexibility at the N-acetamide terminal position [2]. Procurement of both compounds in tandem enables matched-pair SAR analysis with minimal confounding variables.

Computational Chemistry and In Silico Screening Library Enrichment for Novel Cereblon Ligand Identification

The distinct computed physicochemical profile of CAS 1396858-50-6 (TPSA 104 Ų, XLogP3 1.5, single HBD, five rotatable bonds) [1] positions it as a valuable entry in diversity-oriented cereblon-focused compound libraries for virtual screening. Its thiophene sulfur atom introduces polarizability and potential chalcogen-bonding features that are underrepresented in commercial cereblon ligand screening collections dominated by phenyl- and isoindolinone-based chemotypes [2]. When purchasing for computational library enrichment, the compound should be selected based on its ability to populate underrepresented regions of cereblon-relevant chemical space defined by TPSA-XLogP3-HBD parameter combinations, rather than on unvalidated claims of CRBN binding potency.

Academic Medicinal Chemistry: Synthesis of Novel Glutarimide-Derived Molecular Glues via Late-Stage Functionalization

For academic laboratories engaged in the synthesis and biological evaluation of novel cereblon-recruiting molecular glues, CAS 1396858-50-6 serves as a versatile intermediate. The thiophene ring is amenable to further electrophilic substitution chemistry (halogenation, formylation, cross-coupling), while the 2-methoxyphenyl group can be demethylated to reveal a phenolic handle for additional derivatization [1]. This synthetic tractability, combined with the established glutarimide CRBN-binding scaffold, enables the generation of focused compound libraries for phenotypic screening in oncology and inflammation models [2]. The compound should be procured when the experimental workflow includes synthetic diversification and subsequent biological profiling, recognizing that the parent compound's biological activity is uncharacterized [3].

Quote Request

Request a Quote for 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.